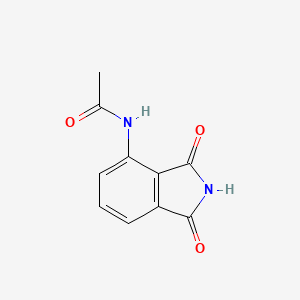![molecular formula C18H15ClN2O2 B1195689 9-(dimethylamino)benzo[a]phenoxazin-12-ium-2-one;chloride CAS No. 3324-99-0](/img/structure/B1195689.png)
9-(dimethylamino)benzo[a]phenoxazin-12-ium-2-one;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(dimethylamino)benzo[a]phenoxazin-12-ium-2-one;chloride is a compound belonging to the class of benzo[a]phenoxazines. These compounds are known for their vibrant colors and are often used as dyes and fluorescent probes in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride typically involves the reaction of 9-amino-2-hydroxybenzo[a]phenoxazine with methylamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions in methanol, followed by purification using silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting pH changes and metal ions.
Biology: Employed in cell labeling and imaging due to its strong fluorescence properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs photons and re-emits them at a different wavelength, making it useful for imaging and detection purposes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and death in targeted cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nile Blue: Another benzo[a]phenoxazine derivative used as a fluorescent dye.
Nile Red: Known for its use in staining lipid droplets in cells.
Benzo[a]phenoxazinium chlorides: A class of compounds with similar structures and applications
Uniqueness
Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride stands out due to its specific functional groups that enhance its solubility and fluorescence properties, making it more effective in certain biological and industrial applications compared to its analogs .
Eigenschaften
CAS-Nummer |
3324-99-0 |
|---|---|
Molekularformel |
C18H15ClN2O2 |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
9-(dimethylamino)benzo[a]phenoxazin-12-ium-2-one;chloride |
InChI |
InChI=1S/C18H14N2O2.ClH/c1-20(2)12-5-7-15-17(9-12)22-16-8-4-11-3-6-13(21)10-14(11)18(16)19-15;/h3-10H,1-2H3;1H |
InChI-Schlüssel |
RVNPPSYJZGKDKN-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC=C4C3=CC(=O)C=C4)O2.[Cl-] |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC=C4C3=CC(=O)C=C4)O2.[Cl-] |
| 6363-82-2 3324-99-0 |
|
Synonyme |
9-(dimethylamino)-2-hydroxybenzo(a)phenazoxonium chloride muscarine (dye) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1195606.png)
![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid](/img/structure/B1195610.png)










![(3aS,8aS,9aR)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1195628.png)
